molecular formula C15H15NO B11792703 2-(Benzyloxy)-3-methyl-5-vinylpyridine

2-(Benzyloxy)-3-methyl-5-vinylpyridine

Cat. No.: B11792703
M. Wt: 225.28 g/mol
InChI Key: OJLQDZWDXJSAEF-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-methyl-5-vinylpyridine is an organic compound that belongs to the class of pyridines It features a benzyloxy group attached to the second position, a methyl group at the third position, and a vinyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3-methyl-5-vinylpyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to ensure efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-methyl-5-vinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic position can yield benzylic alcohols or ketones, while reduction of the vinyl group can produce ethyl derivatives.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-methyl-5-vinylpyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-3-methyl-5-vinylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industrial processes.

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

5-ethenyl-3-methyl-2-phenylmethoxypyridine

InChI

InChI=1S/C15H15NO/c1-3-13-9-12(2)15(16-10-13)17-11-14-7-5-4-6-8-14/h3-10H,1,11H2,2H3

InChI Key

OJLQDZWDXJSAEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OCC2=CC=CC=C2)C=C

Origin of Product

United States

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